molecular formula C26H22N4O6 B2904378 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1359031-06-3

2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2904378
CAS No.: 1359031-06-3
M. Wt: 486.484
InChI Key: LMAQHOURRKLOLT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, pending further research.

    Industry: The compound’s properties could be harnessed in the development of advanced materials, such as organic semiconductors or photonic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and oxazole intermediates, followed by their coupling through various condensation and cyclization reactions. Common reagents used in these steps include strong acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzo[d][1,3]dioxole moieties.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazin-4(5H)-one core, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents, acids, or bases to activate specific sites on the molecule.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)-5-methyloxazole: Shares the benzo[d][1,3]dioxole and oxazole components but lacks the pyrazolo[1,5-a]pyrazin-4(5H)-one core.

    2-(2,3-dimethoxyphenyl)-5-methyloxazole: Contains the dimethoxyphenyl and oxazole moieties but not the benzo[d][1,3]dioxole or pyrazolo[1,5-a]pyrazin-4(5H)-one components.

Uniqueness: The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its combination of multiple aromatic and heterocyclic rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O6/c1-15-19(27-25(36-15)17-5-4-6-22(32-2)24(17)33-3)13-29-9-10-30-20(26(29)31)12-18(28-30)16-7-8-21-23(11-16)35-14-34-21/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAQHOURRKLOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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